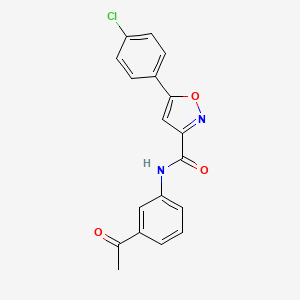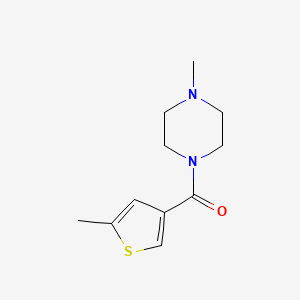![molecular formula C23H22ClFN4OS B4670047 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE](/img/structure/B4670047.png)
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE
描述
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorofluorobenzyl group, and a pyrazolylpropyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: This step involves the nucleophilic substitution reaction of the quinazolinone core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrazolylpropyl Side Chain: This can be accomplished through the reaction of the intermediate with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
- 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- Other quinazolinone derivatives : These compounds share the quinazolinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorofluorobenzyl and pyrazolylpropyl groups may enhance its interactions with biological targets, making it a promising candidate for further research and development.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4OS/c1-15-13-16(2)29(27-15)12-6-11-28-22(30)17-7-3-4-10-21(17)26-23(28)31-14-18-19(24)8-5-9-20(18)25/h3-5,7-10,13H,6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINURQZESZLXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(5-ETHYL-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4669966.png)
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![3-METHYL-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4669974.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4669982.png)
![3-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4669985.png)
![5-ethyl-3-(3-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4669995.png)
![2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4670004.png)


![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670029.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4670037.png)
![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4670050.png)
![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
